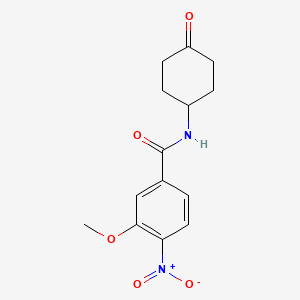

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-21-13-8-9(2-7-12(13)16(19)20)14(18)15-10-3-5-11(17)6-4-10/h2,7-8,10H,3-6H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHBFPYXFTUJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2CCC(=O)CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471090 | |

| Record name | 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882660-33-5 | |

| Record name | 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

- Activation of the aromatic carboxylic acid (3-methoxy-4-nitrobenzoic acid or derivatives) to a more reactive intermediate such as an acid chloride.

- Nucleophilic substitution of the activated acid intermediate by the amine containing the 4-oxocyclohexyl group to form the amide bond.

- Purification and isolation of the target benzamide compound.

This approach is consistent with classical amide synthesis protocols used for benzamide derivatives.

Preparation of the Aromatic Acid Chloride Intermediate

A common method to activate 3-methoxy-4-nitrobenzoic acid involves conversion to the corresponding acid chloride using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is conducted under nitrogen atmosphere at low temperature (0 to 20 °C) to minimize side reactions.

| Reagent | Amount | Conditions |

|---|---|---|

| 3-Methoxy-4-nitrobenzoic acid | 11.52 g (58.4 mmol) | Dissolved in THF (158 mL), cooled to 0 °C |

| Oxalyl chloride | 5.6 mL (64.3 mmol) | Added dropwise under N2 |

| N,N-Dimethylformamide | Few drops | Catalytic, activates oxalyl chloride |

| Temperature | 0 - 20 °C | Stirred for 1 hour |

After completion, the mixture is concentrated under reduced pressure to yield the acid chloride intermediate as a reactive residue ready for the next step.

Formation of 3-Methoxy-4-nitrobenzamide

The acid chloride intermediate is then reacted with ammonia to form the benzamide. This is typically performed by bubbling ammonia gas through the THF solution of the acid chloride at 0 °C, followed by stirring the sealed reaction mixture overnight at room temperature to ensure complete conversion.

| Reagent | Amount | Conditions |

|---|---|---|

| Ammonia gas | Excess | Bubbled through THF solution at 0 °C for 10 min |

| Temperature | 0 °C initially, then room temperature | Stirred overnight sealed |

The product precipitates as a yellow solid, which is isolated by filtration, washed, and dried.

Example of Related Amide Syntheses Using Copper Catalysis and Triethylamine

Several related benzamide derivatives have been synthesized using copper(II) acetate and triethylamine as catalysts/base in dichloromethane or chloroform solvents, followed by purification through silica gel chromatography and recrystallization from ethanol or ethyl acetate mixtures.

| Example Compound | Catalyst/Base | Solvent | Purification Method | Yield & Melting Point |

|---|---|---|---|---|

| 3-(3-Nitro-benzylamino)-4-methoxy-N-phenyl-benzamide | Copper(II) acetate, triethylamine | Dichloromethane | Silica gel chromatography, recrystallization from ethanol | Yield: Not specified; m.p. 172-175 °C |

| 3-(3-Chloro-phenylamino)-4-methoxy-N-phenyl-benzamide | Copper(II) acetate, triethylamine | Chloroform/ethyl acetate | Silica gel chromatography, recrystallization from ethanol | Yield: Not specified; m.p. 168-170 °C |

These methods demonstrate the feasibility of amide bond formation under mild catalytic conditions, which could be adapted for coupling with 4-oxocyclohexylamine.

Notes on Reaction Monitoring and Purification

- Reaction progress is typically monitored by thin-layer chromatography (TLC) or HPLC.

- Purification often involves recrystallization from ethanol or ethyl acetate mixtures to achieve high purity.

- Analytical data such as melting point, elemental analysis, and spectroscopic characterization (NMR, IR) confirm product identity and purity.

Summary Table of Preparation Steps for 3-Methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide

| Step | Starting Material / Reagent | Reaction Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | 3-Methoxy-4-nitrobenzoic acid + Oxalyl chloride + DMF | THF, 0-20 °C, 1 h, N2 atmosphere | 3-Methoxy-4-nitrobenzoyl chloride | Quantitative intermediate |

| 2 | 3-Methoxy-4-nitrobenzoyl chloride + NH3 gas | THF, 0 °C bubbling 10 min, then overnight stirring | 3-Methoxy-4-nitrobenzamide | 88% isolated yield |

| 3 | 3-Methoxy-4-nitrobenzamide + 4-oxocyclohexylamine + coupling reagents (e.g., base, catalyst) | Aprotic solvent (DCM or THF), room temp, mild base (triethylamine) | This compound | Yield depends on conditions; purification by recrystallization or chromatography |

Chemical Reactions Analysis

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and hydrolyzing agents such as hydrochloric acid or sodium hydroxide. Major products formed from these reactions include 3-amino-4-nitro-N-(4-oxocyclohexyl)benzamide, substituted benzamides, and carboxylic acids.

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide may exhibit significant anticancer properties . Research suggests that the compound can induce apoptosis in cancer cells through various mechanisms. In vitro assays have demonstrated its efficacy against different cancer cell lines, potentially making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Interaction studies are essential to understand how it affects inflammatory pathways and whether it can inhibit pro-inflammatory mediators .

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound. These methods typically involve multi-step reactions that allow for the introduction of the desired functional groups while maintaining the integrity of the cyclohexyl moiety. The optimization of these synthetic pathways is crucial for scaling up production for research and potential therapeutic applications.

Interaction Studies

Understanding the interactions of this compound with biological targets is vital for elucidating its mechanisms of action. Studies may include:

- Molecular docking studies to predict binding affinities and interactions with specific proteins.

- In vivo models to assess pharmacokinetics and bioavailability.

These investigations will provide insights into the safety profile and efficacy of the compound in biological systems.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-nitrobenzamide | Contains methoxy and nitro groups | Lacks cyclohexyl moiety |

| 4-Nitroanisole | Aromatic structure with nitro substitution | Simpler structure; no amide functionality |

| N-(Cyclohexyl)-p-nitroaniline | Cyclohexyl and nitro groups | Amino group instead of methoxy |

The combination of both methoxy and cyclohexyl substituents on a benzamide framework may enhance its biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and cyclohexyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

4-Methoxy-N-(4-Methoxy-2-Nitrophenyl)Benzamide

This compound (Fig. 1) shares a benzamide backbone but differs in substituent positions: it has dual methoxy groups (4- and 4'-positions) and a nitro group at the 2-position. Crystallographic studies reveal that the nitro group in the ortho position induces steric strain, leading to non-planar conformations in the benzene ring.

3-Methoxy-4-Nitro-N-(Propan-2-yl)Benzamide

Replacing the 4-oxocyclohexyl group with an isopropyl side chain reduces steric hindrance and hydrophobicity. This difference may impact solubility in polar solvents or interactions with biological targets .

PCAF HAT Inhibitory Activity

Benzamides with long 2-acylamino substituents, such as 2-hexanoylamino-1-(4-carboxyphenyl)benzamide, exhibit moderate PCAF histone acetyltransferase (HAT) inhibition (~67–79% at 100 μM). The 4-oxocyclohexyl group in the target compound may mimic the steric effects of these acyl chains, but the absence of a carboxy group could reduce binding affinity. Notably, the nitro group’s electron-withdrawing nature may alter electronic interactions with the enzyme’s active site compared to carboxy-substituted analogues .

Neuroleptic Benzamide Derivatives

Compounds like amisulpride and sulpiride share the benzamide core but feature sulfonamide or alkylamine substituents. These derivatives target dopamine receptors, whereas the nitro and cyclohexyl groups in 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide suggest divergent biological pathways, possibly related to kinase or acetyltransferase modulation .

Physicochemical Properties

Solubility and Crystallinity

The 4-oxocyclohexyl group’s ketone moiety enhances polarity compared to non-oxygenated side chains (e.g., isopropyl in ). However, the nitro group’s strong electron-withdrawing effect may reduce aqueous solubility relative to methoxy- or carboxy-substituted analogues (e.g., 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide) .

Thermal Stability

Nitro groups generally increase thermal stability via resonance effects. The para-nitro substitution in the target compound likely confers higher stability than ortho-nitro isomers, which are prone to steric destabilization .

Biological Activity

3-Methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C14H16N2O5

- Molecular Weight : 292.291 g/mol

- Functional Groups : Methoxy group, nitro group, and cyclohexyl moiety, which contribute to its reactivity and biological activity .

Biological Activities

Preliminary studies indicate that this compound exhibits several significant biological activities:

1. Anticancer Properties

Research suggests that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cells. The mechanisms involved include:

- Apoptosis Induction : The compound's structure allows it to interact with cellular pathways that regulate apoptosis, making it a candidate for cancer treatment .

- Inhibition of Cancer Cell Proliferation : Preliminary assays have indicated that it can inhibit the growth of various cancer cell lines, although specific IC50 values need further investigation.

2. Interaction with Biological Targets

Understanding how this compound interacts with biological targets is essential for elucidating its mechanisms of action:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

- Mechanism of Action : Further studies are required to clarify the exact pathways influenced by this compound.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-nitrobenzamide | Contains methoxy and nitro groups | Lacks cyclohexyl moiety |

| N-(Cyclohexyl)-p-nitroaniline | Cyclohexyl and nitro groups | Amino group instead of methoxy |

| 4-Nitroanisole | Aromatic structure with nitro substitution | Simpler structure; no amide functionality |

The combination of methoxy and cyclohexyl substituents on a benzamide framework enhances its potential biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard treatments like doxorubicin .

- Mechanisms of Action : Research indicates that the compound may induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

- Safety Profile : Toxicological assessments are ongoing to determine the safety profile of this compound in vivo. Early results suggest a favorable safety margin, but comprehensive studies are necessary to validate these findings.

Q & A

Q. What are the established synthetic routes for 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide, and what reaction conditions are critical for success?

The synthesis typically involves multi-step organic reactions, including condensation of a benzoyl chloride derivative with a substituted cyclohexylamine. Key steps include:

- Nucleophilic substitution for introducing the methoxy and nitro groups to the benzamide core .

- Amide bond formation between the activated carboxylic acid (e.g., via benzoyl chloride) and 4-oxocyclohexylamine under inert conditions (e.g., nitrogen atmosphere) . Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (reflux at 80–100°C), and catalyst use (e.g., triethylamine for acid scavenging). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclohexyl ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Validates purity and detects residual solvents .

- Mass Spectrometry (MS) : Provides molecular weight verification and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?

Initial screens should include:

- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity .

- Cytotoxicity studies (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial susceptibility testing using broth microdilution for MIC determination .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .

- In-line monitoring : Use thin-layer chromatography (TLC) or ReactIR to track reaction progress and intermediate stability .

- Catalyst screening : Evaluate palladium or copper catalysts for nitro group introduction .

Q. What mechanistic insights can be gained from computational modeling of this compound's interactions with biological targets?

- Molecular docking : Predict binding modes with enzymes (e.g., COX-2 or EGFR) using AutoDock Vina .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales .

- Quantum Mechanical (QM) calculations : Analyze charge distribution and reactivity of the nitro group .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Functional group substitution : Replace methoxy with ethoxy or halogens to modulate electron-donating/withdrawing effects .

- Cyclohexyl ring modification : Introduce sp³-hybridized carbons or heteroatoms to alter steric and conformational properties .

- Bioisosteric replacement : Substitute the nitro group with a sulfonamide or cyano group to improve solubility .

Q. How should researchers address contradictory data in biological activity reports (e.g., variable IC₅₀ values across studies)?

- Standardized assay protocols : Adopt consistent cell lines, incubation times, and positive controls .

- Solubility correction : Pre-dissolve the compound in DMSO or PEG-400 to avoid aggregation artifacts .

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., batch purity differences) .

Q. What strategies are recommended for improving the compound's stability under physiological conditions?

- pH stability profiling : Test degradation kinetics in buffers (pH 2–9) to identify labile groups (e.g., nitro reduction) .

- Prodrug design : Mask the amide group with ester or carbamate prodrugs to enhance metabolic stability .

- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.